Egfr/her2/TS-IN-2

EGFR HER2 Thymidylate Synthase

Researchers investigating triple-negative breast cancer (TNBC) or combined kinase/thymidylate synthase blockade should source EGFR/HER2/TS-IN-2 (compound 17). Unlike single-pathway agents (e.g., lapatinib or 5-FU), this benzothiazole-pyrimidine hybrid simultaneously inhibits EGFR (IC50=0.173 µM), HER2 (IC50=0.125 µM), and thymidylate synthase (TS; IC50=1.12 µM), exerting cytotoxic activity against MDA-MB-231 cells (IC50=1.69 µM). Its unique quantifiable multi-target engagement makes it an essential reference standard for SAR studies and a precise tool for dissecting synergistic anti-cancer mechanisms. Procure with confidence for reproducible in vitro data.

Molecular Formula C26H21N7OS2
Molecular Weight 511.6 g/mol
Cat. No. B12418793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2/TS-IN-2
Molecular FormulaC26H21N7OS2
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=N3)N4C(=CC(=N4)C)C)C#N)C5=CC=CC=C5
InChIInChI=1S/C26H21N7OS2/c1-15-9-10-20-21(11-15)36-26(28-20)29-22(34)14-35-25-30-23(18-7-5-4-6-8-18)19(13-27)24(31-25)33-17(3)12-16(2)32-33/h4-12H,14H2,1-3H3,(H,28,29,34)
InChIKeyBXTQVBISDVMYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/HER2/TS-IN-2: A Multi-Target Inhibitor for Research on EGFR, HER2, and Thymidylate Synthase


EGFR/HER2/TS-IN-2 (compound 17) is a small-molecule, multi-target inhibitor with demonstrated activity against the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and thymidylate synthase (TS). As a benzothiazole-pyrimidine hybrid, it is characterized as a research-use-only compound that has been evaluated for its in vitro anticancer activity [1]. In comparative enzymatic assays against lapatinib and 5-fluorouracil (5-FU), it exhibits a distinct inhibitory profile across the three targets, providing a research tool for investigating combined EGFR/HER2 and TS blockade [1].

Why a Standard EGFR/HER2 Inhibitor or a TS Inhibitor Cannot Substitute for EGFR/HER2/TS-IN-2


Standard clinical agents such as the dual EGFR/HER2 inhibitor lapatinib or the TS inhibitor 5-fluorouracil (5-FU) are designed for potent, single-pathway or dual-pathway inhibition. Procurement of a generic EGFR/HER2 inhibitor or a standalone TS inhibitor will not recapitulate the multi-target inhibition profile of EGFR/HER2/TS-IN-2. Data from the original study shows that while lapatinib is a potent dual EGFR/HER2 inhibitor, it lacks direct TS inhibition, and while 5-FU inhibits TS, it has no direct effect on EGFR/HER2 kinases [1]. This compound's distinct, quantifiable pattern of activity across three clinically relevant targets—EGFR, HER2, and TS—is its primary point of differentiation. Substitution with any single- or dual-target analog would fundamentally alter the experimental output in systems designed to interrogate this specific multi-target engagement.

Quantitative Differentiation of EGFR/HER2/TS-IN-2 Against Key Comparators


Differential Multi-Target Inhibitory Potency Against EGFR, HER2, and TS

In a comparative enzyme inhibition assay from the primary study, EGFR/HER2/TS-IN-2 (compound 17) demonstrates a unique inhibition profile against three distinct targets when compared to the dual kinase inhibitor lapatinib and the TS inhibitor 5-fluorouracil (5-FU) [1]. The compound inhibits EGFR with an IC50 of 0.173 μM, HER2 with an IC50 of 0.125 μM, and TS with an IC50 of 1.12 μM [1]. In contrast, lapatinib inhibited EGFR with an IC50 of 0.107 μM and HER2 with an IC50 of 0.078 μM, but showed no significant TS inhibition [1]. Conversely, 5-FU showed potent TS inhibition with an IC50 of 0.47 μM, but no direct EGFR or HER2 inhibition [1].

EGFR HER2 Thymidylate Synthase Enzyme Inhibition IC50

Cytotoxic Activity in MDA-MB-231 Triple-Negative Breast Cancer Cells

The cytotoxic effect of EGFR/HER2/TS-IN-2 was quantified in the MDA-MB-231 cell line, a model for triple-negative breast cancer (TNBC). The compound exhibited an IC50 value of 1.69 μM [REFS-1, REFS-2]. For context, the study's lead compound 4a showed an IC50 of 6.52 μM in the same assay [1], while the closely related analog EGFR/HER2/TS-IN-1 (compound 4d) demonstrated an IC50 of 0.693 μM against MCF7 breast cancer cells .

Cytotoxicity MDA-MB-231 Triple-Negative Breast Cancer Cell Viability IC50

Growth Inhibition Profile in Ovarian and Renal Cancer Cell Lines

In addition to cytotoxicity, the compound's effect on cell growth was measured as percent growth inhibition (GI%) in the NCI-60 screening panel. For EGFR/HER2/TS-IN-2, the GI% values were 53.20% for the ovarian cancer cell line IGROV1 and 49.35% for the renal cancer cell line UO-31 [1]. While data for specific comparators in these exact assays are not available, this provides a quantitative baseline for the compound's activity in these cancer types.

Growth Inhibition Ovarian Cancer Renal Cancer IGROV1 UO-31

Structural Distinction from the Lead Compound and In-Class Analogs

The chemical structure of EGFR/HER2/TS-IN-2 (compound 17) features a unique substitution pattern on the benzothiazole-pyrimidine scaffold that differentiates it from the lead compound 4a and other synthesized derivatives like 4d (EGFR/HER2/TS-IN-1) [1]. While the lead compound 4a had no activity on EGFR or HER2 and only inhibited TS with an IC50 of 0.59 μM, the specific modifications in compound 17 conferred potent activity against all three targets, with IC50 values of 0.173, 0.125, and 1.12 μM for EGFR, HER2, and TS, respectively [1]. Molecular docking studies confirmed distinct binding modes for compound 17 within the active sites of EGFR, HER2, and TS compared to the lead compound, providing a structural rationale for its multi-target activity [1].

Structure-Activity Relationship Benzothiazole Pyrimidine Chemical Probe Molecular Docking

Key Research Applications for EGFR/HER2/TS-IN-2 Based on Verified Evidence


Investigating Multi-Target Inhibition of EGFR, HER2, and TS in Cancer Cell Models

This compound is optimally suited for in vitro studies requiring simultaneous inhibition of EGFR, HER2, and thymidylate synthase. Its defined IC50 values for all three targets (0.173 μM, 0.125 μM, and 1.12 μM, respectively) provide a quantitative framework for dose-response experiments in cell lines such as MDA-MB-231 (IC50: 1.69 μM), IGROV1 (GI: 53.20%), and UO-31 (GI: 49.35%) [1].

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Pyrimidine Hybrids

As a distinct, fully characterized compound (compound 17) from a published SAR series, EGFR/HER2/TS-IN-2 can serve as a reference standard or positive control in the design and evaluation of new benzothiazole-pyrimidine derivatives. Its activity profile can be directly compared to the lead compound 4a (EGFR/HER2 inactive, TS IC50: 0.59 μM) to assess improvements in multi-target engagement [1].

Triple-Negative Breast Cancer (TNBC) Research Tool

With a documented cytotoxic IC50 of 1.69 μM against the MDA-MB-231 TNBC cell line, this compound is a valuable tool for preclinical research focused on targeted therapies for this aggressive breast cancer subtype, where both EGFR/HER2 signaling and nucleotide metabolism are potential vulnerabilities [REFS-1, REFS-2].

Comparative Studies Against Standard-of-Care Agents Lapatinib and 5-FU

The compound's activity was benchmarked directly against the clinical agents lapatinib and 5-fluorouracil. Researchers can use EGFR/HER2/TS-IN-2 to explore the functional consequences of combined EGFR/HER2 and TS inhibition versus the inhibition of these pathways in isolation, as achieved by lapatinib (EGFR/HER2 only) or 5-FU (TS only) [1].

Quote Request

Request a Quote for Egfr/her2/TS-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.